molecular formula C16H8N4O5 B118807 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide CAS No. 151391-35-4

3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide

Cat. No. B118807
M. Wt: 336.26 g/mol
InChI Key: KWBRECSKGKGJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. It has also been proposed that this compound may act as a DNA intercalator, leading to DNA damage and cell death.

Biochemical And Physiological Effects

Studies have shown that 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II. Physiologically, it has been shown to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide in lab experiments is its potential anticancer properties. This compound may be useful in the development of new cancer treatments. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide. One direction is to further investigate its potential anticancer properties and optimize its use in cancer treatment. Another direction is to explore its applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has been achieved using different methods. One method involves the reaction of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoic acid with sodium azide in the presence of a coupling agent. Another method involves the reaction of 3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl chloride with sodium azide in the presence of a base. The synthesis method used depends on the availability of reagents and the desired yield.

Scientific Research Applications

3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer properties. In materials science, it has been used as a building block for the synthesis of new materials. In organic synthesis, it has been used as a reagent for the preparation of various compounds.

properties

CAS RN

151391-35-4

Product Name

3-(5,7-Dihydro-5,7-dioxo-6H-1,3-dioxolo(4,5-f)isoindol-6-yl)benzoyl azide

Molecular Formula

C16H8N4O5

Molecular Weight

336.26 g/mol

IUPAC Name

3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide

InChI

InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2

InChI Key

KWBRECSKGKGJMI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-]

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-]

synonyms

3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide
MPB-N3

Origin of Product

United States

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